2-(7-Methoxynaphthalen-1-yl)acetamide
Overview
Description
2-(7-Methoxynaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C13H13NO2. It is known for its use in the synthesis of analogs of melatonin, containing a naphthalene moiety instead of an indole nucleus, which has a high affinity for the melatonin receptor .
Preparation Methods
The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetamide typically involves the reaction of 7-methoxy-1-naphthaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
2-(7-Methoxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction rates and yields.
Scientific Research Applications
2-(7-Methoxynaphthalen-1-yl)acetamide has several scientific research applications:
Biology: The compound is utilized in research related to circadian rhythms and sleep disorders, given its interaction with melatonin receptors.
Medicine: It has potential therapeutic applications in treating conditions like depression and anxiety, where melatonin analogs play a role.
Industry: The compound is used in the production of pharmaceuticals and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(7-Methoxynaphthalen-1-yl)acetamide involves its interaction with melatonin receptors. The naphthalene moiety allows it to bind effectively to these receptors, mimicking the action of melatonin. This interaction can influence various biological pathways, including those regulating sleep and mood .
Comparison with Similar Compounds
2-(7-Methoxynaphthalen-1-yl)acetamide can be compared with other melatonin analogs such as:
Agomelatine: Another melatonin receptor agonist used in the treatment of depression.
Ramelteon: A selective melatonin receptor agonist used for treating insomnia.
The uniqueness of this compound lies in its naphthalene moiety, which provides distinct binding properties and potentially different pharmacological effects compared to other analogs .
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYBVRIYYBHYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569084 | |
Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-07-2 | |
Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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